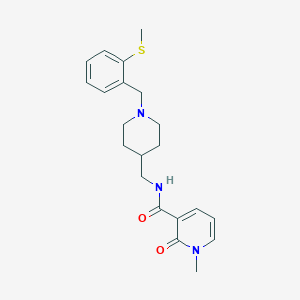
1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex molecule that appears to be related to a class of compounds that exhibit various biological activities. The structure suggests it is a derivative of piperidine and dihydropyridine, which are known to have significant pharmacological properties. Piperidine derivatives, for instance, have been studied for their anti-acetylcholinesterase (anti-AChE) activity, which is relevant in the context of antidementia agents . Similarly, dihydropyridine derivatives have been associated with cardiovascular activity .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions that may include the formation of intermediates such as benzyl-piperidine or the introduction of various functional groups to enhance biological activity . The synthesis of dihydropyridine derivatives can involve multicomponent reactions, which are efficient and considered "green" due to their time and resource economy . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the introduction of a bulky moiety or the modification of the nitrogen atom in the piperidine ring can dramatically enhance anti-AChE activity . The molecular structure of dihydropyridine derivatives, including the electronic properties of substituents, can affect their cardiovascular activity and electrochemical oxidation properties . The specific molecular structure of "1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would likely influence its biological properties, but the exact effects would require empirical investigation.
Chemical Reactions Analysis
Piperidine and dihydropyridine derivatives can undergo various chemical reactions. For instance, piperidine derivatives can be synthesized through reactions involving benzyl halides or oximes . Dihydropyridine derivatives can be synthesized through reactions with methyl iodide or through electrochemical oxidation . The specific chemical reactions that "1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would undergo are not detailed in the provided papers, but it is likely that it would share some reactivity with its structural analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. For example, the crystal structure of a related piperidine derivative showed a nonplanar molecule with a chair conformation of the piperidine ring . The electronic properties of substituents on dihydropyridine derivatives can influence their electrochemical oxidation . These properties are important for understanding the behavior of the compound in biological systems and its potential as a pharmaceutical agent. However, the specific physical and chemical properties of "1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would need to be determined experimentally.
科学的研究の応用
Molecular Interaction Studies
One research application of this compound involves studying its molecular interactions. For instance, Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. This research is crucial for understanding the binding mechanisms and pharmacological effects of these compounds (Shim et al., 2002).
Antibacterial Activity Research
Another significant application is in the field of antibacterial research. Matsumoto and Minami (1975) described the preparation and antibacterial activity of a series of compounds, highlighting the potential of these compounds in treating bacterial infections (Matsumoto & Minami, 1975).
Cardiovascular Activity Research
Research into the cardiovascular activity of similar compounds is also a notable application. Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, providing insights into their potential therapeutic applications (Krauze et al., 2004).
Synthesis and Pharmacological Research
The compound is also used in synthesis and pharmacological research. Abu‐Hashem et al. (2020) worked on synthesizing novel compounds derived from similar structures, which were screened for their analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Bioactivity Studies
Studies on the bioactivity of related compounds, including their antibacterial activity, are another research application. Khatiwora et al. (2013) synthesized new benzamides and their metal complexes, evaluating them for in vitro antibacterial activity (Khatiwora et al., 2013).
CGRP Receptor Inhibition
The compound is also relevant in the development of CGRP receptor inhibitors. Cann et al. (2012) reported on the stereoselective synthesis of a potent CGRP receptor antagonist, demonstrating the compound's potential in treating conditions related to this receptor (Cann et al., 2012).
特性
IUPAC Name |
1-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-23-11-5-7-18(21(23)26)20(25)22-14-16-9-12-24(13-10-16)15-17-6-3-4-8-19(17)27-2/h3-8,11,16H,9-10,12-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSJOOWVBXSGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate](/img/structure/B3011343.png)
![8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3011344.png)
![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)
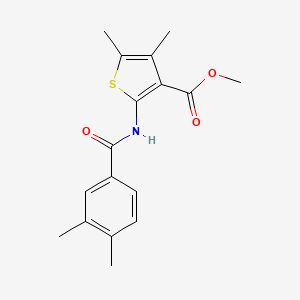
![2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B3011348.png)
![N-(2-methoxy-5-(trifluoromethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011349.png)
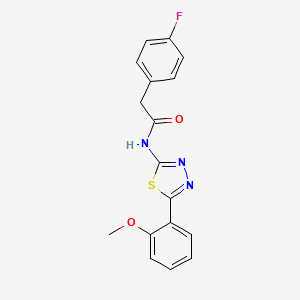
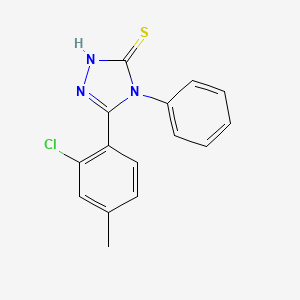
![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)
![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)
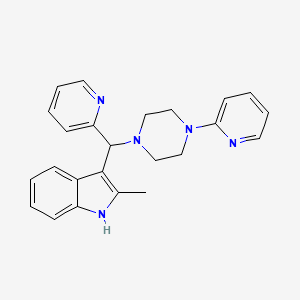
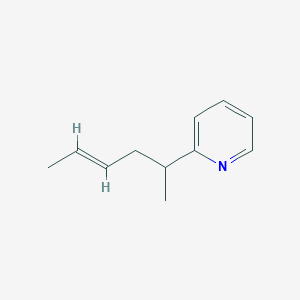
![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)